PROTAC ER|A Y537S degrader-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PROTAC ER|A Y537S degrader-1 is a compound designed to target and degrade the estrogen receptor-alpha (ERα) Y537S mutant. This mutant is often associated with resistance to endocrine therapy in breast cancer. The compound is a part of the PROTAC (Proteolysis Targeting Chimera) family, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to tag the target protein for degradation by the proteasome .
准备方法
The synthesis of PROTAC ER|A Y537S degrader-1 involves multiple steps, including the formation of a ubiquitin E3 ligase binding group, a linker, and a protein binding group. The detailed synthetic route and reaction conditions are described in patent WO2021143822, example 12 . Industrial production methods typically involve custom synthesis services provided by specialized chemical companies .
化学反应分析
PROTAC ER|A Y537S degrader-1 undergoes several types of chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups within the molecule.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, affecting its activity.
Hydrolysis: The compound can undergo hydrolysis under certain conditions, leading to the breakdown of the linker or other functional groups.
Common reagents used in these reactions include organic solvents like dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
PROTAC ER|A Y537S degrader-1 has several scientific research applications:
Cancer Research: It is primarily used in the study of breast cancer, particularly in cases where the cancer has developed resistance to traditional endocrine therapies
Drug Development: The compound is used to explore new therapeutic strategies for targeting and degrading mutant proteins associated with disease.
Biological Studies: It helps in understanding the role of estrogen receptor-alpha in cellular processes and its implications in cancer progression
作用机制
The mechanism of action of PROTAC ER|A Y537S degrader-1 involves the recruitment of an E3 ubiquitin ligase to the estrogen receptor-alpha Y537S mutant. This leads to the ubiquitination of the receptor, marking it for degradation by the proteasome . The degradation of the receptor disrupts estrogen signaling, which is crucial for the growth and survival of certain breast cancer cells .
相似化合物的比较
PROTAC ER|A Y537S degrader-1 is unique in its ability to specifically target the Y537S mutant of estrogen receptor-alpha. Similar compounds include:
Vepdegestrant (ARV-471): Another PROTAC that targets estrogen receptor-alpha and has shown promise in clinical trials for breast cancer
Fulvestrant: A selective estrogen receptor degrader (SERD) that also targets estrogen receptor-alpha but through a different mechanism.
This compound stands out due to its specificity for the Y537S mutant, making it a valuable tool in the study and treatment of resistant breast cancer .
属性
分子式 |
C46H49N5O6 |
---|---|
分子量 |
767.9 g/mol |
IUPAC 名称 |
3-[4-[4-[[1-[4-[(1R,2S)-6-hydroxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenyl]piperidin-4-yl]methyl]piperazin-1-yl]-8-oxo-6H-[1,3]dioxolo[4,5-e]isoindol-7-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C46H49N5O6/c52-35-11-13-37-32(24-35)8-12-36(30-4-2-1-3-5-30)41(37)31-6-9-34(10-7-31)49-18-16-29(17-19-49)26-48-20-22-50(23-21-48)39-25-33-27-51(38-14-15-40(53)47-45(38)54)46(55)42(33)44-43(39)56-28-57-44/h1-7,9-11,13,24-25,29,36,38,41,52H,8,12,14-23,26-28H2,(H,47,53,54)/t36-,38?,41+/m1/s1 |
InChI 键 |
RDRZVFBEEZKQOM-GAMGIVGNSA-N |
手性 SMILES |
C1CC2=C(C=CC(=C2)O)[C@H]([C@H]1C3=CC=CC=C3)C4=CC=C(C=C4)N5CCC(CC5)CN6CCN(CC6)C7=C8C(=C9C(=C7)CN(C9=O)C1CCC(=O)NC1=O)OCO8 |
规范 SMILES |
C1CC2=C(C=CC(=C2)O)C(C1C3=CC=CC=C3)C4=CC=C(C=C4)N5CCC(CC5)CN6CCN(CC6)C7=C8C(=C9C(=C7)CN(C9=O)C1CCC(=O)NC1=O)OCO8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。